molecular formula C13H16ClNO2 B3048267 N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide CAS No. 1629269-90-4

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide

Cat. No. B3048267
CAS RN: 1629269-90-4
M. Wt: 253.72
InChI Key: HYOIAAHYJORNHX-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide is a chemical compound with the CAS Number: 1629269-90-4 . It has a molecular weight of 253.73 . The IUPAC name for this compound is N-(4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Environmental Degradation and Toxicity

  • Advanced Oxidation Processes (AOPs) are highlighted as a crucial method for degrading acetaminophen (a known acetamide derivative) in aqueous mediums. These processes lead to various by-products, some of which have been identified as mutagenic or toxic, indicating the importance of understanding the environmental fate and potential ecological impacts of acetamide derivatives (Qutob et al., 2022).

Biological Activity and Toxicity

  • A comprehensive review of the biological effects of acetamide, formamide, and their mono and dimethyl derivatives updated previous knowledge on the toxicology of these compounds, reflecting their continued commercial importance and complex biological consequences of exposure (Kennedy, 2001).

Novel Psychoactive Substances

  • Research into novel synthetic opioids, including N-substituted benzamides and acetamides, highlighted the emerging abuse of these compounds and their significant impact on drug markets. This underscores the importance of monitoring and understanding the pharmacology of such substances to mitigate public health risks (Sharma et al., 2018).

Medicinal Applications and Mechanisms

  • The analgesic effects of acetaminophen, another acetamide derivative, are explored through its metabolism into N-acylphenolamine (AM404), acting on specific receptors in the brain and spinal cord. This highlights the complex mechanisms of action and potential therapeutic uses of acetamide derivatives in pain management (Ohashi & Kohno, 2020).

Environmental Monitoring and Removal Strategies

  • The presence and toxicity of antimicrobial triclosan and its by-products in the environment are reviewed, emphasizing the environmental persistence and potential for transformation into more toxic compounds. This research points to the broader concern of environmental contamination by acetamide derivatives and the need for effective removal strategies (Bedoux et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOIAAHYJORNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180026
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1629269-90-4
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629269-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(4-chloro-2-methoxy-5-(prop-1-en-2-yl)phenyl)acetamide (1.0 g, 4.17 mmol) in toluene (20 mL) at 0° C., CH2I2 (5.6 g, 20.86 mmol) and Et2Zn (41.7 mL, 41.7 mmol, 1.0 M in hexane) was added. The mixture was kept at 0° C. for 30 min, and then stirred at RT for 16 h. The reaction mixture was quenched with saturated NH4Cl solution and stirred for 15 min. The mixture was concentrated in vacuo to remove toluene and the resulting mixture was extracted with dichloromethane. The combined organic layer was washed with water and brine, dried over anhydrous Na2SO4, concentrated to afford the desired product (820 mg, 77% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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